molecular formula C8H14Cl2N4 B13552902 5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboximidamide dihydrochloride

5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboximidamide dihydrochloride

Cat. No.: B13552902
M. Wt: 237.13 g/mol
InChI Key: GOYUCSSQYIYWMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboximidamide dihydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboximidamide dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds, followed by cyclization and subsequent functionalization to introduce the carboximidamide group.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like column chromatography.

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboximidamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboximidamide dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboximidamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid
  • 5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid
  • 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid
  • 5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxamide
  • 8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride

Uniqueness

5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboximidamide dihydrochloride is unique due to its specific functional groups and the resulting biological activities. Its carboximidamide group distinguishes it from other similar compounds, potentially leading to different interactions with molecular targets and unique therapeutic effects.

Properties

Molecular Formula

C8H14Cl2N4

Molecular Weight

237.13 g/mol

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboximidamide;dihydrochloride

InChI

InChI=1S/C8H12N4.2ClH/c9-7(10)6-2-1-4-12-5-3-11-8(6)12;;/h3,5-6H,1-2,4H2,(H3,9,10);2*1H

InChI Key

GOYUCSSQYIYWMM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=NC=CN2C1)C(=N)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.